molecular formula C21H24N4O3S B4463190 N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

Cat. No.: B4463190
M. Wt: 412.5 g/mol
InChI Key: WJTHPLWBSSESBN-UHFFFAOYSA-N
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Description

    Reagents: 4-methylpiperazine, sulfonyl chloride

    Conditions: Room temperature, in the presence of a base such as triethylamine

    Reaction: The sulfonyl chloride reacts with 4-methylpiperazine to form the sulfonyl-methylated piperazine moiety.

  • Step 3: Coupling Reaction

      Reagents: Benzamide core, sulfonyl-methylated piperazine

      Conditions: Reflux in anhydrous dichloromethane

      Reaction: The benzamide core is coupled with the sulfonyl-methylated piperazine to form the final compound.

  • Industrial Production Methods

    Industrial production of N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing green chemistry principles to minimize waste and environmental impact.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyanomethyl group is introduced through a nucleophilic substitution reaction, while the sulfonyl-methylated piperazine moiety is added via a sulfonation reaction followed by nucleophilic substitution.

    • Step 1: Preparation of Benzamide Core

        Reagents: 4-cyanomethylbenzoyl chloride, aniline

        Conditions: Reflux in anhydrous toluene

        Reaction: 4-cyanomethylbenzoyl chloride reacts with aniline to form the benzamide core.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

      Reduction: The cyanomethyl group can be reduced to an amine under hydrogenation conditions.

      Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4) in acidic medium.

      Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

      Substitution: Bromine (Br2) in the presence of a Lewis acid such as aluminum chloride (AlCl3).

    Major Products

      Oxidation: Formation of sulfoxides or sulfones.

      Reduction: Conversion of the cyanomethyl group to an amine.

      Substitution: Introduction of halogen atoms or other electrophiles onto the benzamide core.

    Scientific Research Applications

    N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential as a biochemical probe.

      Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

      Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

    Mechanism of Action

    The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

    Comparison with Similar Compounds

    N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is unique due to its specific combination of functional groups. Similar compounds include:

    • N-[4-(cyanomethyl)phenyl]-4-{[(4-ethylpiperazin-1-yl)sulfonyl]methyl}benzamide
    • N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]ethyl}benzamide
    • N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}aniline

    These compounds share structural similarities but differ in the specific substituents on the piperazine or benzamide moieties, which can lead to variations in their chemical properties and biological activities.

    Properties

    IUPAC Name

    N-[4-(cyanomethyl)phenyl]-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H24N4O3S/c1-24-12-14-25(15-13-24)29(27,28)16-18-2-6-19(7-3-18)21(26)23-20-8-4-17(5-9-20)10-11-22/h2-9H,10,12-16H2,1H3,(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WJTHPLWBSSESBN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H24N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    412.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide
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    N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide
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    N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide
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    N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide
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    N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

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